molecular formula C15H19NO4S B2548747 N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 898639-23-1

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No.: B2548747
CAS No.: 898639-23-1
M. Wt: 309.38
InChI Key: MGDTYYGCHOZTIM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide is an organic compound that features a furan ring, a benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide typically involves the reaction of furan-2-carbaldehyde with 3-methyl-4-propoxybenzenesulfonamide in the presence of a suitable catalyst. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . The reaction conditions include the use of solvents such as tetrahydrofuran (THF) and the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave reactors to ensure efficient synthesis. The use of continuous flow reactors can also be considered to optimize the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide is unique due to its combination of a furan ring, a benzene ring, and a sulfonamide group. This structure provides a versatile platform for various chemical modifications and applications in different fields .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h4-7,9-10,16H,3,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDTYYGCHOZTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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